molecular formula C14H23NO5 B2632721 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid CAS No. 2460757-06-4

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid

Cat. No.: B2632721
CAS No.: 2460757-06-4
M. Wt: 285.34
InChI Key: TYFMHYBEDVQFDK-UHFFFAOYSA-N
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Description

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[35]nonan-6-yl]acetic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the acetic acid moiety. Common reagents used in these reactions include tert-butyl chloroformate, which is used to introduce the tert-butyl ester group, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and compounds with similar functional groups. Examples include:

Uniqueness

What sets 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[35]nonan-6-yl]acetic acid apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15)6-4-5-10(19-14)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMHYBEDVQFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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